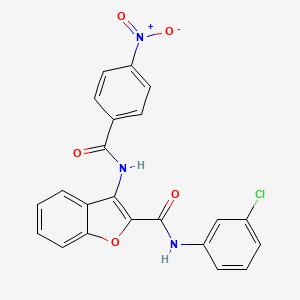

N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide, also known as CNB-001, is a novel neuroprotective agent that has been extensively studied for its potential therapeutic applications in various neurological disorders. CNB-001 has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it an attractive candidate for further research.

Applications De Recherche Scientifique

Synthesis and Characterization

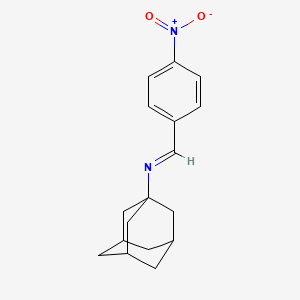

Research into compounds structurally similar to N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide often focuses on their synthesis and characterization. For example, studies have demonstrated the synthesis and crystal structure determination of related benzamides, providing insights into their molecular conformation and the orientation of functional groups which is crucial for understanding their reactivity and potential applications in material science and drug design (Saeed et al., 2010).

Material Science Applications

Compounds with similar structures have been explored for their potential in material science, such as the development of aromatic poly(sulfone sulfide amide imide)s, which are a new type of soluble thermally stable polymers. These materials are synthesized through multi-step reactions involving nitrobenzamide derivatives, highlighting the utility of such compounds in creating high-performance polymers with specific properties like thermal stability and solubility (Mehdipour‐Ataei & Hatami, 2007).

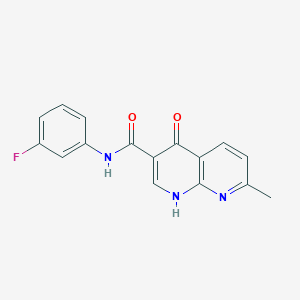

Pharmaceutical Research

In the pharmaceutical field, benzamide derivatives, including those structurally related to the compound , have been studied for their potential as therapeutic agents. For instance, research has been conducted on the synthesis and evaluation of thiophenecarboxamides and related compounds for their inhibitory activity against poly(ADP-ribose)polymerase (PARP), which is significant in the context of cancer treatment. These studies involve the modification of nitrobenzamide groups and the assessment of their effects on DNA repair mechanisms, highlighting the compound's relevance in developing cancer therapeutics (Shinkwin et al., 1999).

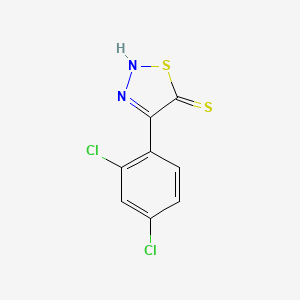

Catalysis and Chemical Transformations

Another area of application is in catalysis and chemical transformations, where similar benzamide derivatives have been used as intermediates in complex reactions. For example, studies on the decomposition of benzoylthioureas into benzamides under solvent-free conditions using specific catalysts highlight the role of nitrobenzamide derivatives in facilitating novel synthetic pathways for producing benzamides and thiobenzamides, which are valuable in various chemical manufacturing processes (Nahakpam et al., 2015).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3O5/c23-14-4-3-5-15(12-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-8-10-16(11-9-13)26(29)30/h1-12H,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWFRRYCXOKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)

![Tert-butyl 2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2882397.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide](/img/no-structure.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2882403.png)

![1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2882404.png)

![3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2882406.png)

![4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2882411.png)